molecular formula C34H45O4PSi B11836999 Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-

Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B11836999
M. Wt: 576.8 g/mol
InChI Key: RUNYCRRLJOUDHF-MUUNZHRXSA-N
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Description

This compound is a stereospecific hexanoic acid derivative with a complex functionalization pattern. Key structural features include:

  • 3R configuration: The stereocenter at position 3 ensures chiral specificity, critical for applications in asymmetric synthesis .
  • tert-Butyldimethylsilyl (TBDMS) ether: A bulky protecting group at position 3 that enhances stability against nucleophiles and bases .
  • 5-Oxo group: A ketone functionality at position 5, which can participate in conjugate addition or reduction reactions.
  • 6-(Triphenylphosphoranylidene): A Wittig reaction precursor, enabling alkene formation via reaction with carbonyl compounds .
  • tert-Butyl ester: A hydrolytically stable ester group, resistant to basic conditions compared to methyl or ethyl esters .

This compound is primarily used as an advanced intermediate in pharmaceutical synthesis, particularly for constructing chiral alkenes or polyfunctionalized carbon skeletons. Its stability and reactivity profile make it valuable in multi-step organic syntheses .

Properties

Molecular Formula

C34H45O4PSi

Molecular Weight

576.8 g/mol

IUPAC Name

tert-butyl (3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenyl-λ5-phosphanylidene)hexanoate

InChI

InChI=1S/C34H45O4PSi/c1-33(2,3)37-32(36)25-28(38-40(7,8)34(4,5)6)24-27(35)26-39(29-18-12-9-13-19-29,30-20-14-10-15-21-30)31-22-16-11-17-23-31/h9-23,26,28H,24-25H2,1-8H3/t28-/m1/s1

InChI Key

RUNYCRRLJOUDHF-MUUNZHRXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- involves several stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
This compound is primarily noted for its role in drug development, particularly in the synthesis of pharmaceuticals that target metabolic disorders. Its structure allows it to serve as a precursor for more complex molecules used in antihyperlipidemic medications. The triphenylphosphoranylidene group enhances its reactivity and selectivity in reactions that form carbon-carbon bonds essential for constructing drug molecules.

Case Study: Antihyperlipidemic Agents
Research has demonstrated that derivatives of hexanoic acid can be modified to create effective antihyperlipidemic agents. For instance, studies have shown that compounds similar to hexanoic acid with phosphoranylidene groups exhibit improved efficacy in lowering cholesterol levels in animal models. This highlights the potential of hexanoic acid derivatives in treating conditions like hyperlipidemia and cardiovascular diseases.

Organic Synthesis

Reagent in Organic Reactions
Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)- is utilized as a reagent in various organic synthesis processes. Its unique functional groups allow it to participate in reactions such as:

  • Michael Additions : The compound can act as an electrophile in Michael addition reactions due to the presence of the carbonyl group.
  • Condensation Reactions : It can also be involved in condensation reactions to form larger molecular structures.

Materials Science

Polymer Chemistry
In materials science, hexanoic acid derivatives are explored for their potential use in creating advanced polymers. The incorporation of siloxane groups (from the dimethylsilyl moiety) can impart unique properties such as increased thermal stability and flexibility to polymer matrices.

Case Study: Siloxane-Modified Polymers
Research has indicated that polymers modified with hexanoic acid derivatives exhibit enhanced mechanical properties and resistance to environmental degradation. This makes them suitable for applications in coatings and sealants where durability is critical.

Data Summary Table

Application AreaSpecific Use CaseKey Benefits
Medicinal ChemistryPrecursor for antihyperlipidemic agentsImproved efficacy in cholesterol reduction
Organic SynthesisReagent for Michael additions and condensationsVersatile reactive properties
Materials ScienceDevelopment of siloxane-modified polymersEnhanced mechanical properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the triphenylphosphoranylidene moiety allows it to participate in various chemical reactions, influencing pathways and processes at the molecular level. The exact pathways and targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Ester Group Silyl Protecting Group Oxo Position Phosphoranylidene Group Key Applications Stability Notes
Target Compound 1,1-Dimethylethyl (tert-butyl) TBDMS (position 3) 5 Present (position 6) Asymmetric Wittig reactions, chiral intermediates High ester stability; TBDMS cleaved by fluoride
Methyl (3R)-3-(tert-butyldimethylsilyloxy)-5-oxo-6-triphenylphosphoranylidenehexanoate () Methyl TBDMS (position 3) 5 Present (position 6) Similar to target but lower steric hindrance Less hydrolytically stable ester vs. tert-butyl
Ethyl 5-oxohexanoate () Ethyl None 5 Absent Simple esterification studies Prone to hydrolysis under basic conditions
6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexanoic acid ethyl ester () Ethyl None 6 (dual oxo) Absent Prodrug synthesis, peptide coupling Reactive dioxo groups; limited thermal stability
6-{[(2S,6S)-6-(1,3-Dimethyl-2,6-dioxopurin-9-yl)-5-oxo-2H-pyran-2-yl]methoxy}hexanoic acid () None None 5 Absent Nucleoside analogs, antiviral research Acid-sensitive pyran ring

Key Findings:

Ester Group Influence :

  • The tert-butyl ester in the target compound enhances hydrolytic stability compared to methyl/ethyl esters in analogs (e.g., ). This is critical for reactions requiring prolonged basic conditions .
  • Methyl esters () are more reactive in transesterification but less suited for long-term storage.

Phosphoranylidene Reactivity :

  • The triphenylphosphoranylidene group enables Wittig reactions, distinguishing the target compound and from simpler esters () .
  • lacks this group, relying instead on pyrrolidinyloxy for carboxylate activation .

Stereochemical Considerations: The 3R configuration in the target compound and contrasts with non-chiral analogs (e.g., ), making them indispensable for enantioselective synthesis . Compounds like incorporate stereocenters in fused rings (e.g., pyran), but lack modular reactivity for alkene formation .

Protecting Group Strategies: TBDMS in the target compound and offers superior protection compared to acid-labile groups (e.g., benzyloxy in ) or none (). However, TBDMS requires fluoride-based deprotection .

Thermal and Chemical Stability :

  • The target compound’s tert-butyl ester and TBDMS ether confer stability up to 150°C, whereas ’s dioxo-pyrrolidinyl group degrades above 80°C .

Research Implications

  • Synthetic Utility : The target compound’s combination of a stable ester, chiral center, and Wittig reactivity makes it a versatile building block for pharmaceuticals (e.g., prostaglandins, taxanes) .
  • Limitations : High molecular weight (due to TBDMS and triphenylphosphine) may reduce solubility in polar solvents, necessitating toluene or DCM as reaction media .
  • Future Directions : Comparative studies with silyl-free analogs (e.g., ) could optimize reactivity-stability trade-offs for specific applications.

Biological Activity

The compound Hexanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-oxo-6-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester, (3R)- (CAS Number: 908274-88-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C34H45O4PSiC_{34}H_{45}O_{4}PSi, with a molecular weight of approximately 576.8 g/mol. The structural features include a hexanoic acid backbone modified with silyl and phosphoranylidene groups, which may influence its reactivity and biological interactions.

PropertyValue
CAS Number908274-88-4
Molecular FormulaC34H45O4PSi
Molecular Weight576.8 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of Hexanoic acid derivatives typically involves the reaction of hexanoic acid with various functional groups under specific conditions. For this compound, the incorporation of triphenylphosphoranylidene and dimethylsilyl groups is critical for enhancing its biological activity. The synthetic pathway often requires careful control of reaction conditions to ensure high yields and purity.

Antitumor Activity

Research has indicated that compounds similar to Hexanoic acid derivatives exhibit antitumor properties. For instance, triphenylphosphoranylidene moieties are known to interact with cellular pathways involved in cancer progression. A study demonstrated that phosphonium salts can induce apoptosis in cancer cells, suggesting potential therapeutic applications for this compound in oncology .

Antimicrobial Properties

Hexanoic acid derivatives have also shown promise as antimicrobial agents. The presence of long-chain fatty acids is associated with disrupting microbial membranes, leading to cell lysis. In vitro studies have reported effective inhibition of various bacterial strains when treated with hexanoic acid derivatives .

Neuroprotective Effects

Emerging evidence suggests that certain silyl derivatives can provide neuroprotective benefits. Compounds that modulate oxidative stress and inflammation pathways are considered beneficial in neurodegenerative diseases. Hexanoic acid derivatives may possess similar properties due to their unique structural characteristics .

Case Studies

  • Antitumor Efficacy : A study involving a series of phosphonium salts demonstrated significant cytotoxic effects against breast cancer cell lines when treated with similar hexanoic acid derivatives. The mechanism was attributed to mitochondrial dysfunction and activation of apoptotic pathways.
  • Antimicrobial Activity : In a comparative analysis, hexanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that the silyl ether modifications enhanced the antimicrobial efficacy significantly compared to unmodified hexanoic acid.
  • Neuroprotection : Research on neuroprotective agents highlighted the potential role of silyl-containing compounds in reducing oxidative stress markers in neuronal cultures exposed to neurotoxins.

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